

Org41841: A Low Molecular Weight Agonist Targeting Glycoprotein Hormone Receptors

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Compound of Interest

Compound Name: Org41841

Cat. No.: B1677480

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Abstract

Org41841 is a pioneering low molecular weight, non-peptidic agonist that exhibits partial agonism for two critical G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain of these receptors, **Org41841** acts as an allosteric modulator, binding within the transmembrane domain. This unique mechanism of action has positioned **Org41841** as a valuable tool for studying GPCR activation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of **Org41841**, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of Org41841

Org41841, a thienopyrimidine derivative, has been identified as a partial agonist at both the LHCGR and TSHR. Its activity is characterized by its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade of these receptors.

Quantitative Data Summary

The potency of **Org41841** has been quantified through in vitro functional assays, with the half-maximal effective concentration (EC50) determined for both of its target receptors.

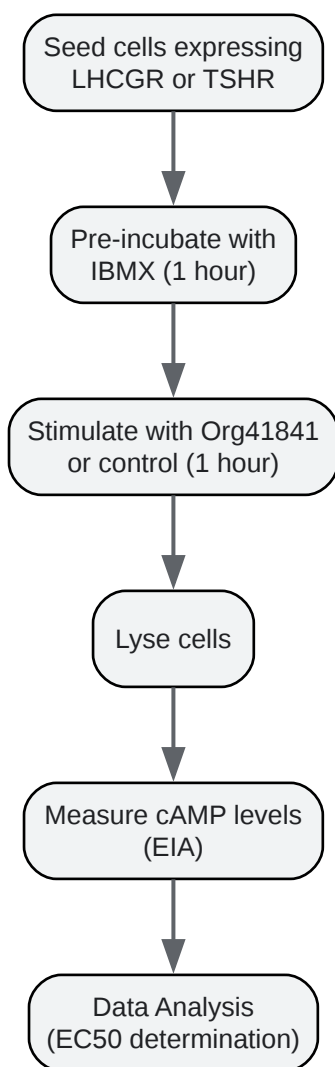
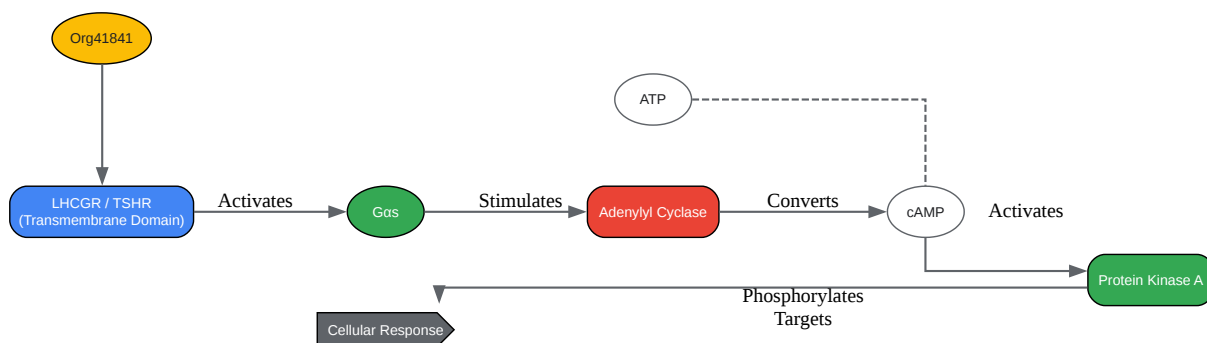
Receptor	Parameter	Value (μM)	Cell Line	Reference
LHCGR	EC50	0.2	HEK293	[1]
TSHR	EC50	7.7	HEK293	[1]

Table 1: Potency of **Org41841** at LHCGR and TSHR.

Mechanism of Action and Signaling Pathways

Org41841's mechanism of action is distinct from that of the endogenous ligands for LHCGR (Luteinizing Hormone, LH; Chorionic Gonadotropin, hCG) and TSHR (Thyroid-Stimulating Hormone, TSH). While the large glycoprotein hormones bind to the extracellular domain, **Org41841** interacts with a binding pocket located within the transmembrane helices of the receptors.[1][2] This allosteric binding event induces a conformational change in the receptor, leading to the activation of the intracellular signaling cascade.

Both LHCGR and TSHR primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[3][4] Activation of Gs leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.



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